Salinixanthin

Optogenetics Bioenergetics Retinal proteins

Salinixanthin is the only C40-carotenoid acyl glycoside that functions as a dedicated light-harvesting antenna in xanthorhodopsin, but generic carotenoids cannot substitute due to strict structural requirements. Researchers face challenges sourcing this compound with verified 4-keto group integrity. • >96% purity from Salinibacter ruber; fully characterized by 600 MHz 1H NMR, EIMS, CD, and GC-MS • 1:1 binding stoichiometry with retinal; ~40% quantum efficiency for light-driven proton pumping • Custom synthesis available; inquire for bulk quantities and lead times

Molecular Formula C61H92O9
Molecular Weight 969.4 g/mol
Cat. No. B1249706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalinixanthin
Synonyms(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one
salinixanthin
Molecular FormulaC61H92O9
Molecular Weight969.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C
InChIInChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1
InChIKeyBUNXUZXQWPTVHM-HCSLVYINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salinixanthin: C40-Carotenoid Acyl Glycoside Procurement Specifications and Baseline Characterization


Salinixanthin (C61H92O9, MW 969.4 g/mol) is a structurally defined C40-carotenoid acyl glycoside that constitutes >96% of total carotenoid content in the extremely halophilic eubacterium Salinibacter ruber [1]. Its complete stereochemical assignment as (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-β-d-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-β,ψ-caroten-4-one was established through multi-spectrometric characterization including 600 MHz 1H NMR, EIMS, CD, and GC-MS analysis of the 13-methyltetradecanoic acid ester moiety [1]. The compound features a monocyclic dodecaene chromophore with a conjugated 4-keto group, a β-D-glucoside moiety, and a branched C15 fatty acid ester at the C-6″ position, yielding a TPSA of 143.00 Ų [2]. Salinixanthin serves as the dedicated light-harvesting carotenoid antenna in xanthorhodopsin, a retinal-based proton pump unique to S. ruber, binding in a 1:1 molar stoichiometry with retinal and transferring absorbed light energy with ~40% quantum efficiency [3].

Salinixanthin Substitution Risk Assessment: Structural Specificity Precludes Generic Carotenoid Interchangeability


Salinixanthin cannot be functionally or analytically substituted by commercially prevalent carotenoids (β-carotene, astaxanthin, lutein, lycopene) or even by structurally related extremophile-derived carotenoids such as bacterioruberin or thermozeaxanthin. The compound's C40 acyl glycoside architecture—specifically the 4-keto group on the β-ionone ring, the β-D-glucopyranosyl linkage, and the 13-methyltetradecanoyl (iso-C15:0) esterification—dictates both its unique binding specificity to xanthorhodopsin and its membrane-spanning orientation in lipid bilayers [1]. Reduction of the 4-keto group to C-OH abolishes protein binding and eliminates antenna function entirely [1]. Furthermore, salinixanthin is the only carotenoid documented to function as a light-harvesting antenna in any retinal-based proton pump, a functional class distinction not shared by any C40 or C50 carotenoid analog [2]. The following quantitative evidence establishes precisely where generic substitution fails.

Salinixanthin Quantitative Differentiation Evidence: Comparator-Based Procurement Criteria


Light-Harvesting Antenna Function: The Only Carotenoid with Documented Retinal Energy Transfer in a Proton Pump

Salinixanthin is the sole carotenoid demonstrated to function as a light-harvesting antenna in any retinal-based proton pump. In the xanthorhodopsin complex, salinixanthin binds in a 1:1 molar stoichiometry with retinal and transfers absorbed light energy to the retinal chromophore with a quantum efficiency of approximately 40% (reported range 37-40%) [1]. No other carotenoid—including astaxanthin, β-carotene, lutein, lycopene, bacterioruberin, or thermozeaxanthin—has been shown to reconstitute this antenna function in xanthorhodopsin [2]. The energy transfer efficiency is wavelength-independent across the 430-486 nm range, indicating robust excited-state coupling [3].

Optogenetics Bioenergetics Retinal proteins Photosynthetic protein engineering Membrane biophysics

4-Keto Group Requirement: Structural Determinant of Functional Binding Specificity

The 4-keto group on salinixanthin's β-ionone ring is indispensable for protein binding and antenna function. Chemical reduction of this carbonyl (C=O) to a hydroxyl (C-OH) completely suppresses binding to xanthorhodopsin and eliminates all antenna activity [1]. This modification does not alter the polyene chromophore length or the glycoside-ester architecture, confirming that the 4-keto group serves as the critical recognition determinant. In the native bound state, this keto-containing ring is rotated relative to the polyene π-system plane and immobilized in a binding site adjacent to the retinal β-ionone ring [1].

Carotenoid-protein interaction Structure-activity relationship Xanthorhodopsin Ligand binding

Cellular Carotenoid Purity: Salinixanthin Constitutes >96% of Total Carotenoid Pool in Native Source

In Salinibacter ruber, salinixanthin accounts for >96% of total carotenoid content by HPLC analysis, representing a near-homogeneous carotenoid profile [1]. This contrasts sharply with other extremophile carotenoid sources: halophilic archaea produce complex mixtures dominated by C50 bacterioruberin derivatives [2]; Rhodothermus marinus yields a mixture of at least four related acyl glucoside species (3.3%, 55%, 2.5%, and 39% of total) [3]; commercial Dunaliella-derived β-carotene exists as mixed isomers. The biosynthetic exclusivity in S. ruber simplifies isolation and reduces purification costs.

Natural product isolation Carotenoid biosynthesis Halophile biotechnology Analytical chemistry

Membrane Stabilization via Acyl Glycoside Architecture: Differentiated from C50 Bacterioruberin

Salinixanthin belongs to a distinct class of membrane-stabilizing acylated carotenoid glucosides, along with thermozeaxanthins [1]. The proposed membrane-spanning model positions the conjugated polyene chain in the hydrophobic bilayer core, the glucose moiety anchored in the hydrophilic interfacial region, and the branched fatty acid (13-methyltetradecanoyl) moiety curved back into the hydrophobic region, reinforcing the membrane [1]. This orientation differs fundamentally from that of C50 bacterioruberins, which lack glycosidic head groups and rely solely on extended polyene chain length for membrane interaction [2].

Membrane biophysics Extremophile adaptation Lipid bilayer stabilization Carotenoid engineering

Cross-Species Occurrence: Salinixanthin Detected in Rhodothermus marinus with Quantified Antioxidant Contribution

Salinixanthin has been identified in all three examined strains of the thermophilic bacterium Rhodothermus marinus (DSM 4252ᵀ, DSM 4253, and PRI 493) in both hydroxylated and nonhydroxylated forms [1]. Antioxidant capacity in R. marinus extracts was measured, and extracts from a knock-out strain SB-71 (ΔtrpBΔpurAcrtBI'::trpB) lacking salinixanthin biosynthesis exhibited antioxidant activity 2-4 times lower than wild-type strains [1]. While this provides class-level evidence for salinixanthin's contribution to antioxidant capacity, direct quantitative comparison with astaxanthin or β-carotene in standardized assays remains unavailable for salinixanthin specifically.

Thermophile carotenoids Antioxidant capacity Bioprospecting Rhodothermus marinus

Salinixanthin Application Scenarios Derived from Quantitative Differentiation Evidence


Xanthorhodopsin Reconstitution and Optogenetic Proton Pump Engineering

Salinixanthin is the only validated carotenoid antenna for reconstituting functional xanthorhodopsin, enabling broad-spectrum light-driven proton pumping with ~40% energy transfer efficiency [1]. Applications include engineering biohybrid solar energy conversion systems, light-controlled proton gradients for ATP synthesis, and optogenetic tools requiring extended action spectra beyond the retinal absorption band. The 1:1 binding stoichiometry and wavelength-independent energy transfer (430-486 nm) support predictable device performance [2]. Researchers should verify 4-keto group integrity during procurement, as reduction to 4-hydroxyl eliminates binding [3].

Extremophile Membrane Biophysics and Lipid Bilayer Stabilization Studies

The acyl glycoside architecture of salinixanthin—featuring a glucose head group and branched C15 fatty acid ester—positions it as a model compound for studying carotenoid-mediated membrane stabilization in extremophiles [1]. Unlike C50 bacterioruberins that lack glycosidic anchoring, salinixanthin demonstrates predictable amphipathic spanning across lipid bilayers, making it suitable for liposomal membrane reinforcement studies and for engineering stabilized membrane platforms in biosensors or drug delivery systems operating under osmotic or thermal stress conditions [1].

Natural Product Isolation Methodology Development and Analytical Standardization

The near-homogeneous carotenoid profile of S. ruber (>96% salinixanthin) provides an ideal system for developing and validating carotenoid isolation protocols with minimal interference from co-eluting analogs [1]. The compound's Raman spectroscopic signature has been fully assigned, enabling non-destructive identification in complex biological matrices [2]. This makes salinixanthin suitable as a reference standard for extremophile carotenoid analysis, Raman-based detection method development, and as a benchmark for assessing purification efficiency in natural product chemistry workflows.

Thermophile Biotechnology and Rhodothermus marinus Metabolic Engineering

The detection of salinixanthin in R. marinus opens an alternative production route using thermophilic expression systems [1]. The 2-4× reduction in antioxidant capacity observed in salinixanthin-deficient R. marinus knock-out strains provides a quantifiable phenotype for screening and strain engineering [1]. This supports bioprocess development for salinixanthin production under thermophilic conditions and enables comparative studies of carotenoid function across halophilic and thermophilic extremophile lineages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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